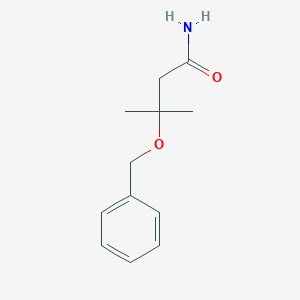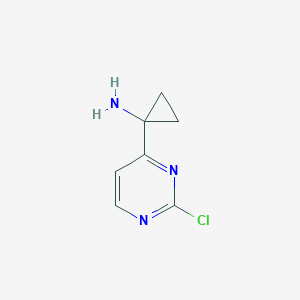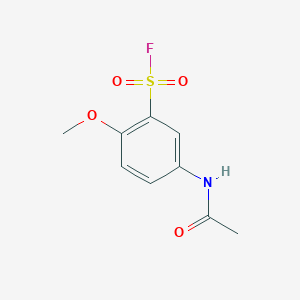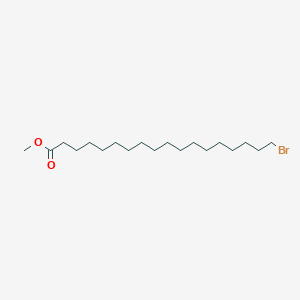
Methyl 18-bromooctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 18-bromooctadecanoate is an organic compound belonging to the class of fatty acid methyl esters. It is derived from octadecanoic acid, commonly known as stearic acid, by substituting a hydrogen atom with a bromine atom at the 18th carbon position. This compound is of significant interest in various fields, including organic synthesis, materials science, and biological research.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 18-bromooctadecanoate can be synthesized through several methods. One common approach involves the bromination of methyl octadecanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or ultraviolet light to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the 18th carbon position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions: Methyl 18-bromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution: Hydroxyoctadecanoate, cyanooctadecanoate, aminooctadecanoate.
Reduction: Octadecanoate.
Oxidation: Octadecanoic acid.
科学的研究の応用
Methyl 18-bromooctadecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in studies of lipid metabolism and membrane biology due to its structural similarity to natural fatty acids.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism of action of methyl 18-bromooctadecanoate largely depends on its chemical reactivity and interactions with biological molecules. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its bromine atom can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular targets.
類似化合物との比較
Methyl 18-chlorooctadecanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 18-iodooctadecanoate: Contains an iodine atom at the 18th position.
Methyl 18-fluorooctadecanoate: Features a fluorine atom at the 18th carbon.
Comparison: Methyl 18-bromooctadecanoate is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability. Its applications in biological systems are also distinct due to the specific interactions of bromine with biological molecules.
特性
分子式 |
C19H37BrO2 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
methyl 18-bromooctadecanoate |
InChI |
InChI=1S/C19H37BrO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChIキー |
XNKOCSCZUVQIKT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


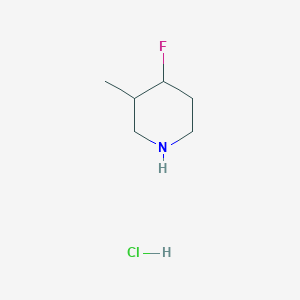
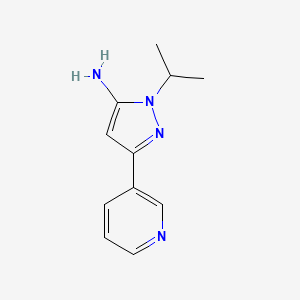
![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)

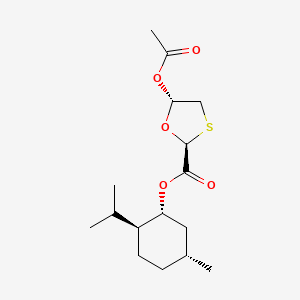

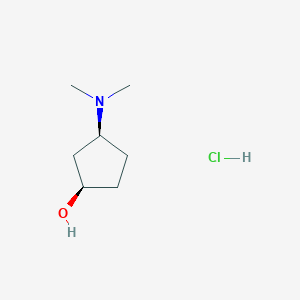
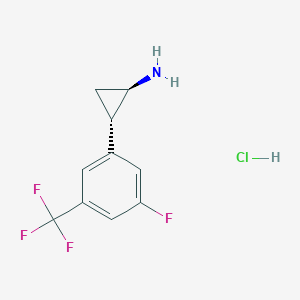
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
![Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
